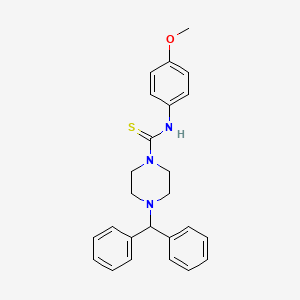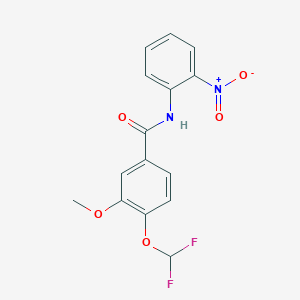![molecular formula C25H28ClNO2 B14929075 N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide](/img/structure/B14929075.png)
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide is a complex organic compound that features an adamantyl group, a chlorophenoxy group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with 4-chlorobenzyl chloride to form an intermediate, which is then reacted with N-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with target molecules, while the benzamide structure can form stable complexes with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-N’-(4-chlorophenyl)urea: Shares the adamantyl and chlorophenyl groups but differs in the urea linkage.
1-adamantyl methyl ketone: Contains the adamantyl group but lacks the chlorophenoxy and benzamide structures.
N-(1-adamantyl)-N-cinnamylaniline: Features the adamantyl group and aniline structure but differs in the cinnamyl linkage.
Uniqueness
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide is unique due to its combination of the adamantyl, chlorophenoxy, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C25H28ClNO2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C25H28ClNO2/c1-27(25-13-18-9-19(14-25)11-20(10-18)15-25)24(28)21-4-2-3-17(12-21)16-29-23-7-5-22(26)6-8-23/h2-8,12,18-20H,9-11,13-16H2,1H3 |
InChI Key |
HFBBNYZUIQFRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Cl)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide](/img/structure/B14928998.png)
![N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14929004.png)
![1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14929019.png)
![[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B14929034.png)
![(2E)-4-{(4-methoxybenzyl)[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14929044.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14929047.png)
![methyl 7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B14929049.png)
![2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929056.png)

![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B14929065.png)
![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea](/img/structure/B14929068.png)
![4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929078.png)
![1-(2-bromobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14929079.png)

